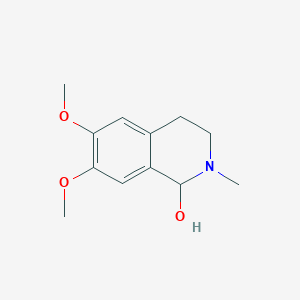![molecular formula C6H12N+ B14314783 4-Azaspiro[3.3]heptan-4-ium CAS No. 107083-12-5](/img/structure/B14314783.png)
4-Azaspiro[3.3]heptan-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[3.3]heptan-4-ium is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is characterized by its unique spirocyclic structure, which imparts distinct physicochemical properties that make it a valuable scaffold in the development of bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[3.3]heptan-4-ium typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One common method is the thermal cycloaddition of endocyclic alkenes with Graf isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound often involves scalable and cost-effective synthetic routes. For example, a low-cost, protecting group-free route has been developed for the synthesis of related azaspiro compounds, which can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azaspiro[3.3]heptan-4-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic nitrogen atom, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines. Substitution reactions typically result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Azaspiro[3.3]heptan-4-ium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a bioisostere of piperidine, a common scaffold in drug design. This compound has been incorporated into various bioactive molecules, including anesthetics and antibiotics, to enhance their pharmacological properties .
In biology, this compound is used as a building block for the synthesis of spirocyclic peptides and proteins, which have unique structural and functional properties. In the industrial sector, this compound is employed in the development of advanced materials and catalysts .
Wirkmechanismus
The mechanism of action of 4-Azaspiro[3.3]heptan-4-ium is primarily attributed to its ability to interact with specific molecular targets and pathways. The spirocyclic structure of this compound allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, in medicinal applications, this compound derivatives can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Azaspiro[3.3]heptan-4-ium is often compared with other spirocyclic compounds, such as 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane. While these compounds share a similar spirocyclic core, they differ in the position and nature of the substituents on the spirocyclic ring. This results in variations in their physicochemical properties and biological activities .
Similar Compounds:- 1-Azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This compound stands out due to its unique combination of stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
107083-12-5 |
|---|---|
Molekularformel |
C6H12N+ |
Molekulargewicht |
98.17 g/mol |
IUPAC-Name |
4-azoniaspiro[3.3]heptane |
InChI |
InChI=1S/C6H12N/c1-3-7(4-1)5-2-6-7/h1-6H2/q+1 |
InChI-Schlüssel |
CXBGUFGZFSPXJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


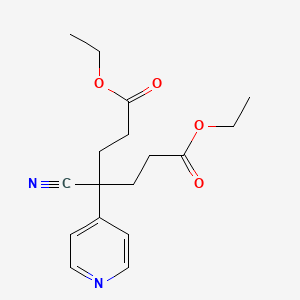
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
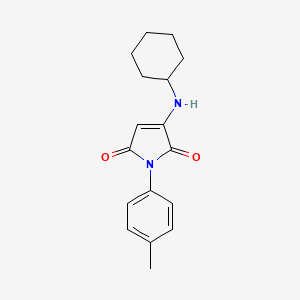
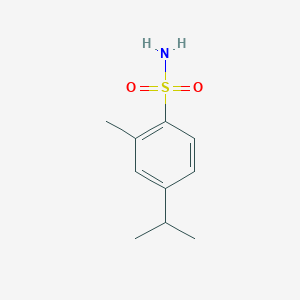
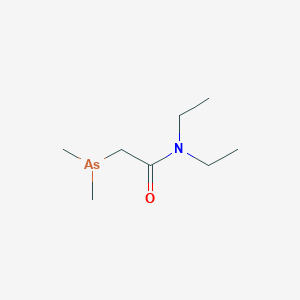

![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
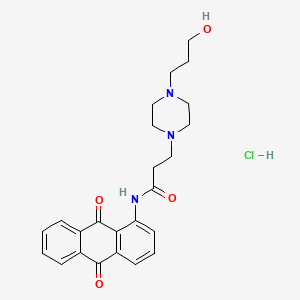
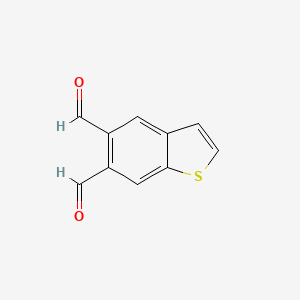


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
